molecular formula C12H17NOS B1681802 1,2,3,4-Tetrahydro-8-methoxy-5-(methylthio)-2-naphthalenamine CAS No. 81998-18-7

1,2,3,4-Tetrahydro-8-methoxy-5-(methylthio)-2-naphthalenamine

Cat. No. B1681802
CAS RN: 81998-18-7
M. Wt: 223.34 g/mol
InChI Key: YCSXMTWSPWKFIE-UHFFFAOYSA-N
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Patent
US04320148

Procedure details

A solution of 1.0 g. (3.8 mmole) of N-[1,2,3,4-tetrahydro-8-methoxy-5-(methylthio)-2-naphthalenyl]acetamide in 100 ml. of toluene containing 0.474 g. (6 mmole) of pyridine was heated to 65°. Phosphorous pentachloride (1.25 g., 6 mmol.) was added and heating continued for two hours. The toluene was removed under reduced pressure, 200 ml. of methanol was added and the solution stirred overnight at room temperature. The methanol was evaporated and 100 ml. of 1:1 tetrahydrofuran-H2O was added. After 30 minutes the tetrahydrofuran was removed and the aqueous layer was washed with ether. It was made alkaline with ammonium hydroxide and extracted with three portions of methylene chloride. The combined extracts were dried and evaporated to yield as an oil the free base, 1,2,3,4-tetrahydro-8-methoxy-5-(methylthio)-2-naphthalenamine. This was dissolved in ether and treated with excess ethereal hydrogen chloride. The resulting precipitate was removed by filtration and recrystallized from methanol-ethyl acetate-ether to give 0.45 g. of 1,2,3,4-tetrahydro-8-methoxy- 5-(methylthio)-2-naphthalenamine hydrochloride as a white solid, m.p. 290° (dec.).
Name
N-[1,2,3,4-tetrahydro-8-methoxy-5-(methylthio)-2-naphthalenyl]acetamide
Quantity
3.8 mmol
Type
reactant
Reaction Step One
Quantity
6 mmol
Type
reactant
Reaction Step Two
Quantity
1.25 g
Type
reactant
Reaction Step Three
Quantity
0.474 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([S:17][CH3:18])=[C:7]2[C:12]=1[CH2:11][CH:10]([NH:13]C(=O)C)[CH2:9][CH2:8]2.N1C=CC=CC=1.P(Cl)(Cl)(Cl)(Cl)Cl>C1(C)C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([S:17][CH3:18])=[C:7]2[C:12]=1[CH2:11][CH:10]([NH2:13])[CH2:9][CH2:8]2

Inputs

Step One
Name
N-[1,2,3,4-tetrahydro-8-methoxy-5-(methylthio)-2-naphthalenyl]acetamide
Quantity
3.8 mmol
Type
reactant
Smiles
COC=1C=CC(=C2CCC(CC12)NC(C)=O)SC
Step Two
Name
Quantity
6 mmol
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
1.25 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Step Four
Name
Quantity
0.474 g
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heating
CUSTOM
Type
CUSTOM
Details
The toluene was removed under reduced pressure, 200 ml
ADDITION
Type
ADDITION
Details
of methanol was added
CUSTOM
Type
CUSTOM
Details
The methanol was evaporated
ADDITION
Type
ADDITION
Details
of 1:1 tetrahydrofuran-H2O was added
CUSTOM
Type
CUSTOM
Details
After 30 minutes the tetrahydrofuran was removed
Duration
30 min
WASH
Type
WASH
Details
the aqueous layer was washed with ether
EXTRACTION
Type
EXTRACTION
Details
extracted with three portions of methylene chloride
CUSTOM
Type
CUSTOM
Details
The combined extracts were dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC=1C=CC(=C2CCC(CC12)N)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.